

# Application Notes and Protocols for Ester Analysis in Enology

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## Compound of Interest

Compound Name: *2-Hexanol butanoate*

Cat. No.: *B1615894*

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Topic: Applications of Ester Compounds in Enology with a Focus on Hexyl Acetate

Disclaimer: Initial literature searches for "2-hexyl butanoate" did not yield any results indicating its presence or significance in the context of enology. Therefore, this document focuses on a structurally similar and highly relevant aroma compound, hexyl acetate, as a representative example of the role and analysis of esters in wine. The methodologies and principles described herein are broadly applicable to the study of other volatile esters in wine.

## Application Note: Hexyl Acetate in Wine

### 1. Introduction

Esters are a critical class of volatile compounds that are major contributors to the desirable "fruity" aromas in wine.<sup>[1]</sup> These compounds are primarily formed by yeast during alcoholic fermentation.<sup>[2]</sup> Hexyl acetate is a significant acetate ester that imparts characteristic notes of sweet perfume, pear, and banana, enhancing the overall aromatic complexity and quality of the wine.<sup>[1][3]</sup> Its concentration in the final product is influenced by a variety of factors, including the grape variety, yeast strain, fermentation conditions, and the availability of its precursors.<sup>[2]</sup> <sup>[4]</sup>

### 2. Role and Significance in Enology

Hexyl acetate is part of the fermentation bouquet, which is the collection of aromas produced by yeast metabolism.<sup>[2]</sup> While it is often found in concentrations below its sensory threshold, it

can still play a role in the overall fruit perception of the wine. The presence of C6 compounds like hexan-1-ol, which are derived from grapes, serve as precursors for the formation of hexyl acetate by yeast.[4][5] This makes the final concentration of hexyl acetate dependent on both viticultural and winemaking practices.[5]

### 3. Factors Influencing Hexyl Acetate Concentration

- Yeast Strain: Different strains of *Saccharomyces cerevisiae* and non-*Saccharomyces* yeasts have varying capacities for producing esters.[4] Strains with higher alcohol acetyltransferase (AAT) activity, the enzyme responsible for acetate ester synthesis, will generally produce more hexyl acetate.[2]
- Precursor Availability: The concentration of the precursor alcohol, hexanol, in the grape must is a key determinant of hexyl acetate formation.[4][5] Hexanol is a C6 alcohol that can be formed from the breakdown of lipids in grape skins and is associated with "green" or "herbaceous" aromas.[4]
- Fermentation Conditions: Temperature, aeration, and the nitrogen content of the must can all influence yeast metabolism and, consequently, the production of esters like hexyl acetate.

## Data Presentation

The following table summarizes the sensory properties and typical concentrations of hexyl acetate and other relevant esters in wine.

Compound Name	Aroma Descriptor(s)	Sensory Threshold in Wine ( $\mu\text{g/L}$ )	Typical Concentration in White Wine ( $\mu\text{g/L}$ )	Typical Concentration in Red Wine ( $\mu\text{g/L}$ )
Hexyl Acetate	Sweet, perfume, pear, banana	~400[6]	26.3 - 114.5[7]	12.6 - 63.6[7]
Ethyl Acetate	Nail polish remover, fruity (low conc.)	~12,000[8]	30,000 - 60,000[8]	30,000 - 60,000[8]
Isoamyl Acetate	Banana, pear drop	~30	1,700 - 2,700	Lower than white
Ethyl Hexanoate	Green apple, fruity	~5	4,107 - 5,535	2,985
Ethyl Octanoate	Pineapple, pear, floral	~2	5,107 - 13,767	4,284

Note: Concentrations can vary significantly based on grape variety, winemaking techniques, and aging.

## Experimental Protocols

### Protocol 1: Quantification of Hexyl Acetate in Wine using HS-SPME-GC-MS

This protocol describes the analysis of volatile compounds in wine, including hexyl acetate, using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

#### 1. Materials and Reagents

- Wine sample
- Sodium chloride (NaCl)

- Internal standard (e.g., 4-methyl-2-pentanol or a deuterated ester standard)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))
- GC-MS system with a suitable capillary column (e.g., VF-5ms or equivalent)

## 2. Sample Preparation

- Pipette 5 mL of the wine sample into a 20 mL headspace vial.
- Add a precise amount of internal standard solution to each sample.
- Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
- Immediately seal the vial with the screw cap.

## 3. HS-SPME Extraction

- Place the vial in the autosampler tray of the GC-MS system.
- Incubate the sample at a controlled temperature (e.g., 30-40°C) for an equilibration time (e.g., 15 minutes) with agitation.<sup>[9]</sup>
- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-35 minutes) at the same temperature.<sup>[9]</sup>

## 4. GC-MS Analysis

- After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.
- The desorbed compounds are separated on the capillary column. A typical oven temperature program starts at 35-40°C, holds for a few minutes, then ramps up to around 240-280°C.<sup>[9]</sup>  
<sup>[10]</sup>

- The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 30-350.
- Compound identification is achieved by comparing the mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
- Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

## Protocol 2: Sensory Evaluation of Fruity Esters in Wine

This protocol outlines a procedure for the descriptive sensory analysis of wine to evaluate the intensity of fruity aromas contributed by esters.

### 1. Panelist Selection and Training

- Select a panel of 8-12 assessors who have demonstrated an ability to consistently discriminate and rate the relevant attributes.[\[11\]](#)
- Train the panel using reference standards for key wine aromas, including specific fruity esters like hexyl acetate (pear), isoamyl acetate (banana), and ethyl hexanoate (green apple).

### 2. Test Environment

- Conduct the evaluation in a sensory analysis laboratory that is quiet, odor-free, and temperature-controlled.[\[11\]](#)
- Use individual booths to prevent interaction between panelists.[\[11\]](#)

### 3. Sample Preparation and Presentation

- Pour 20-30 mL of each wine sample into standard ISO tasting glasses, coded with random three-digit numbers.[\[2\]](#)
- Present the samples to the panelists in a randomized order to avoid bias.
- Include a control wine and potentially spiked samples to help anchor the panel's ratings.

#### 4. Evaluation Procedure

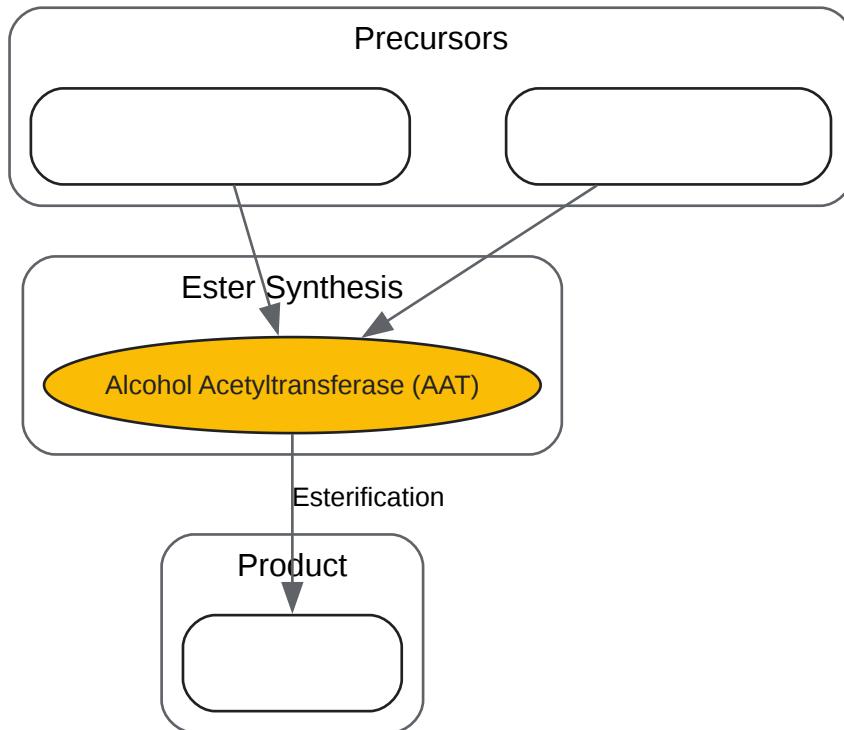
- Instruct panelists to first evaluate the aroma of the wine by sniffing.[9]
- Panelists should then take a small sip, swirl it in their mouths to ensure it coats all surfaces, and then expectorate.[9][11]
- Provide a scorecard (digital or paper) where panelists can rate the intensity of specific aroma descriptors (e.g., "pear," "banana," "green apple," "overall fruity intensity") on a line scale (e.g., from "not perceived" to "very intense").
- Ensure panelists rinse their mouths with water and wait for a short period (e.g., 2 minutes) between samples to minimize sensory fatigue and carry-over effects.[11]

#### 5. Data Analysis

- Collect the intensity ratings from all panelists.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived aroma intensities between the wine samples.

## Visualizations Biochemical Pathway

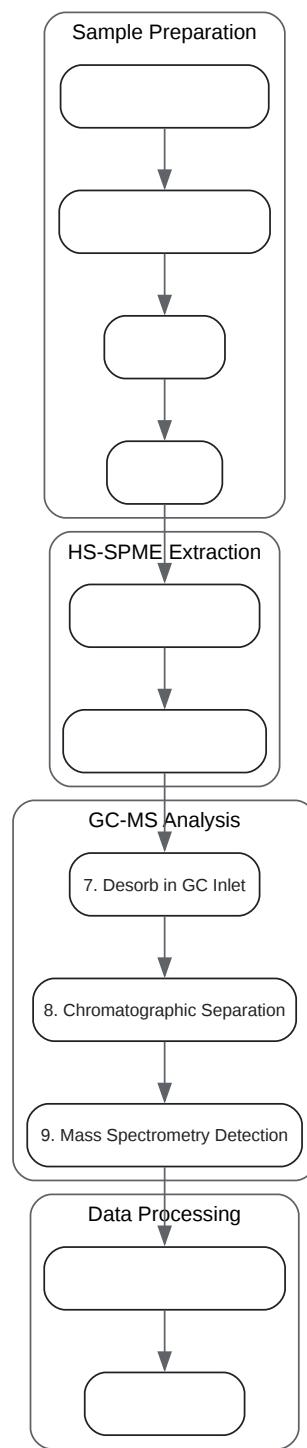
## Biochemical Pathway of Hexyl Acetate Formation in Yeast

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Caption: Yeast-mediated synthesis of hexyl acetate from precursors.

## Experimental Workflow

## HS-SPME-GC-MS Workflow for Wine Volatile Analysis

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Caption: Workflow for wine volatile analysis by HS-SPME-GC-MS.

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